(R)-tert-Butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate
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Overview
Description
®-tert-Butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-methylpyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate typically involves the reaction of ®-3-methylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions would be optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
®-tert-Butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the development of new materials and polymers with specific properties
Mechanism of Action
The mechanism of action of ®-tert-Butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can be hydrolyzed in vivo to release the active 3-methylpyrrolidine, which can then interact with its target. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-(3-methylpyrrolidin-3-yl)carbamate hydrochloride
- ®-tert-Butyl methyl(pyrrolidin-3-yl)carbamate
Uniqueness
®-tert-Butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[[(3R)-3-methylpyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(4)5-6-12-7-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m1/s1 |
InChI Key |
AXCFIJFQUMHJRG-LLVKDONJSA-N |
Isomeric SMILES |
C[C@]1(CCNC1)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCNC1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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